N,4-Dimethoxy-N-methylbenzamide
Overview
Description
“N,4-Dimethoxy-N-methylbenzamide” is a chemical compound with the molecular formula C10H13NO3 . It is also referred to as a Weinreb amide . It is a type of N,N-disubstituted benzamide .
Molecular Structure Analysis
The molecular weight of “N,4-Dimethoxy-N-methylbenzamide” is 195.22 . The compound appears as a colorless to light yellow clear liquid . The InChI string representation of the molecule is InChI=1S/C10H13NO2/c1-11 (12-2)10 (12)8-6-4-3-5-7-8/h3-7H,1-2H3
.
Physical And Chemical Properties Analysis
“N,4-Dimethoxy-N-methylbenzamide” is a liquid at 20 degrees Celsius . It has a boiling point of 105 °C at 0.1 mmHg and a flash point of 163 °C . The specific gravity at 20/20 is 1.15 , and the refractive index is 1.55 .
Scientific Research Applications
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Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application Summary : Benzamides, including N,4-Dimethoxy-N-methylbenzamide, have been studied for their antioxidant and antibacterial activities . They are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods : The compounds are synthesized and their antioxidant activity is determined by total antioxidant, free radical scavenging, and metal chelating activity . Their antibacterial activity is tested against three gram-positive bacteria and three gram-negative bacteria .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
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Industrial Applications
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Coordination with Platinum Group Metals
- Field : Inorganic Chemistry
- Application Summary : Benzamide derivatives, including N,4-Dimethoxy-N-methylbenzamide, have a distinct affinity for coordination with platinum group metals . This has potential applications such as solvent extraction, preconcentration, separation, and trace detection of platinum group metals .
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Preparation of β-trifluoromethyl enaminones
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Preparation of β-trifluoromethyl enaminones
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Hydrogen Bonding Interactions
Safety And Hazards
properties
IUPAC Name |
N,4-dimethoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHLPVYIMMZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568280 | |
Record name | N,4-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-Dimethoxy-N-methylbenzamide | |
CAS RN |
52898-49-4 | |
Record name | N,4-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,4-Dimethoxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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